molecular formula C24H28O5 B11610686 9-(3-ethoxy-4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(3-ethoxy-4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11610686
M. Wt: 396.5 g/mol
InChI Key: GOCRFTSWDFVSJX-UHFFFAOYSA-N
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Description

9-(3-ethoxy-4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with a unique structure. It belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-ethoxy-4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-propoxybenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization to form the xanthene core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

9-(3-ethoxy-4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the xanthene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, acidic or basic catalysts.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

9-(3-ethoxy-4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 9-(3-ethoxy-4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage. Additionally, it may interact with signaling pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3-ethoxy-4-propoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
  • 9-(3-ethoxy-4-propoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Uniqueness

Compared to similar compounds, 9-(3-ethoxy-4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione stands out due to its unique xanthene core structure and the presence of ethoxy and propoxy substituents. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H28O5

Molecular Weight

396.5 g/mol

IUPAC Name

9-(3-ethoxy-4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C24H28O5/c1-3-13-28-18-12-11-15(14-21(18)27-4-2)22-23-16(25)7-5-9-19(23)29-20-10-6-8-17(26)24(20)22/h11-12,14,22H,3-10,13H2,1-2H3

InChI Key

GOCRFTSWDFVSJX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC

Origin of Product

United States

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